Physicochemical properties of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Physicochemical properties of 2-Nitro-4-[(trifluoromethyl)thio]phenol
An In-depth Technical Guide to 2-Nitro-4-[(trifluoromethyl)thio]phenol
Abstract
This technical guide provides a comprehensive overview of 2-Nitro-4-[(trifluoromethyl)thio]phenol, a key intermediate in modern synthetic chemistry. The document delineates its fundamental physicochemical properties, outlines a validated synthetic protocol, and explores its spectral characteristics. Furthermore, it discusses the compound's reactivity, potential applications in drug discovery and agrochemical development, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile molecule.
Introduction and Molecular Overview
2-Nitro-4-[(trifluoromethyl)thio]phenol (CAS No: 933673-33-7) is an aromatic organic compound characterized by a phenol ring substituted with three distinct functional groups: a hydroxyl (-OH) group, a nitro (-NO2) group, and a trifluoromethylthio (-SCF3) group.[1][2] Its IUPAC name is 2-nitro-4-(trifluoromethylsulfanyl)phenol.[1]
The strategic placement of these groups imparts a unique electronic and steric profile to the molecule, making it a valuable building block in organic synthesis.[3] The trifluoromethylthio group, in particular, is of significant interest in medicinal chemistry and agrochemistry. It can enhance critical properties of a parent molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The nitro group and the phenolic hydroxyl provide reactive handles for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.[3][5]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Nitro-4-[(trifluoromethyl)thio]phenol is presented below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃S | [1][2] |
| Molecular Weight | 239.17 g/mol | [1][2] |
| CAS Number | 933673-33-7 | [1][2] |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfanyl)phenol | [1] |
| Computed XLogP3 | 3.6 | [1] |
| Appearance | Not specified; related nitrophenols are typically yellow solids or liquids. |
Synthesis and Reactivity
The synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol can be efficiently achieved through the electrophilic nitration of the precursor, 4-(trifluoromethylthio)phenol. The presence of the activating, ortho-, para-directing hydroxyl group and the deactivating trifluoromethylthio group directs the incoming nitro group to the position ortho to the hydroxyl group.
Experimental Protocol: Synthesis via Electrophilic Nitration
This protocol is based on standard nitration procedures for activated phenolic compounds.[6]
Materials:
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4-(Trifluoromethylthio)phenol
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Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethylthio)phenol in dichloromethane. Cool the flask to 0°C using an ice bath.
-
Acid Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-(trifluoromethylthio)phenol over 30 minutes, ensuring the internal temperature does not exceed 5°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Nitro-4-[(trifluoromethyl)thio]phenol.
Synthesis Workflow Diagram
Caption: Essential safety protocols for 2-Nitro-4-[(trifluoromethyl)thio]phenol.
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water while removing contaminated clothing. [7]* Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [7][8]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. [7][8]* Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [7] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7][8]
Conclusion
2-Nitro-4-[(trifluoromethyl)thio]phenol is a highly functionalized aromatic compound with significant potential as a building block in synthetic chemistry. Its unique combination of a reactive phenol, a transformable nitro group, and a property-enhancing trifluoromethylthio moiety makes it an attractive intermediate for developing novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.
References
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PubChem. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816. Available from: [Link]
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